Methionine C-11
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Overview
Description
Methionine C-11 is a synthetic amino acid radiolabeled with carbon-11. It acts as a positron emission tomography (PET) imaging agent, primarily used for detecting tumors with high rates of protein synthesis . Methionine, an essential α-amino acid, plays a crucial role in several biochemical processes, including the biosynthesis of proteins .
Preparation Methods
Methionine C-11 is synthesized in a PET center equipped with a cyclotron due to the short half-life of the isotope carbon-11 (20 minutes) . The production process involves several steps:
Production of Carbon-11: Carbon-11 is usually produced as carbon dioxide (11C-CO2) in a cyclotron.
Reduction to Methanol: The 11C-CO2 is trapped and undergoes reduction reactions with lithium aluminum hydride to produce 11C-methanol.
Formation of Methyl Iodide: The 11C-methanol reacts with hydriodic acid to produce the radioactive alkylating agent methyl iodide (11C-CH3I).
Synthesis of this compound: The 11C-CH3I reacts with L-homocysteine to form this compound.
Chemical Reactions Analysis
Methionine C-11 undergoes several types of chemical reactions:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine can be reduced back from methionine sulfoxide.
Substitution: The methyl group in methionine can undergo substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions are methionine sulfoxide and methionine sulfone .
Scientific Research Applications
Methionine C-11 has a wide range of applications in scientific research:
Neuro-oncology: It is used in PET imaging to identify primary brain tumors, metastases, and recurrences.
Cardiology: It helps in studying myocardial infarction.
Endocrinology: It is used to study hyperparathyroidism.
Mechanism of Action
Methionine C-11 acts as a methyl donor and is incorporated into macromolecules, where it serves as a PET imaging agent . Normal brain tissue recognizes only glucose as a metabolic substrate, resulting in low physiological uptake of this compound. In contrast, tumoral brain tissues present an increased uptake, making the signal-to-noise ratio high and aiding in the interpretation of PET scans .
Comparison with Similar Compounds
Methionine C-11 is often compared with other PET imaging agents like 18F-fluorodeoxyglucose (FDG) and 11C-choline . While FDG is widely used for imaging glucose metabolism, this compound is preferred for imaging protein synthesis, particularly in brain tumors . This compound has shown higher sensitivity in detecting bone lesions in multiple myeloma compared to FDG and 11C-choline .
Similar compounds include:
18F-fluorodeoxyglucose (FDG): Used for imaging glucose metabolism.
11C-choline: Used for imaging cell membrane synthesis.
18F-fluoroglutamine: Used for imaging glutamine metabolism.
This compound stands out due to its high sensitivity and specificity in imaging protein synthesis in tumors .
Properties
CAS No. |
60305-58-0 |
---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
148.21 g/mol |
IUPAC Name |
(2S)-2-amino-4-(111C)methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1-1 |
InChI Key |
FFEARJCKVFRZRR-JJZBXVGDSA-N |
Isomeric SMILES |
[11CH3]SCC[C@@H](C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
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